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Xelafaslatide (formerly ONL1204) is a novel, first-in-class small-molecule inhibitor of the Fas
receptor, a key mediator of apoptosis (programmed cell death). By blocking the Fas signaling
pathway, Xelafaslatide is being developed as a neuroprotective agent for a range of retinal
diseases characterized by photoreceptor and retinal pigment epithelium (RPE) cell death,
including geographic atrophy (GA) secondary to age-related macular degeneration (AMD) and
retinal detachment. This guide provides a comprehensive overview of the preclinical efficacy of
Xelafaslatide in various animal models and compares its mechanism of action and available
preclinical data with those of emerging alternative therapies, primarily complement inhibitors for
geographic atrophy.

Mechanism of Action: Targeting the Fas Apoptotic
Pathway

Xelafaslatide's therapeutic rationale is centered on the inhibition of the Fas receptor (also
known as CD95 or APO-1), a member of the tumor necrosis factor (TNF) receptor superfamily.
[1][2] The binding of Fas ligand (FasL) to the Fas receptor triggers a signaling cascade that
culminates in the activation of caspases, a family of proteases that execute the apoptotic
program.[1][2] In various retinal diseases, the Fas pathway is upregulated, leading to the death
of crucial retinal cells.[3][4] Xelafaslatide acts as a direct inhibitor of this pathway, aiming to
preserve retinal structure and function.[2][3]
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Caption: Xelafaslatide inhibits the Fas-mediated apoptotic pathway.
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Preclinical Efficacy of Xelafaslatide in Animal

Models

Xelafaslatide has demonstrated significant neuroprotective effects in a variety of preclinical

animal models of retinal diseases. The following tables summarize the key quantitative

findings.

Geographic Atrophy (GA) Models

. Key Efficacy
Animal Model ] Results Reference
Endpoints
- Preserved RPE
Chronic Mouse Model - RPE morphology cobblestone
of Dry AMD (apoB100  (cell area and aspect morphology- Reduced
mice on high-fat diet ratio)- Caspase-8 caspase-8 activity- [5]

and cigarette smoke activity- Inflammatory

exposure) cell infiltration (IBA1+)

Decreased
inflammatory cell

infiltration

Sodium lodate-
Induced Retinal - RPE loss (lesion
Degeneration in

Rabbits

size)

- Significant protection
of RPE from sodium [5]
iodate-induced loss

Inherited Retinal Degeneration (IRD) Models

© 2025 BenchChem. All rights reserved.

3/10 Tech Support


https://www.benchchem.com/product/b12707203?utm_src=pdf-body
https://www.benchchem.com/product/b12707203?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC12467535/
https://pmc.ncbi.nlm.nih.gov/articles/PMC12467535/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12707203?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE

Validation & Comparative
Check Availability & Pricing

. Key Efficacy
Animal Model . Results Reference
Endpoints
- - Decreased number
- TUNEL-positive .
of TUNEL-positive
rd10 Mouse Model photoreceptors- Outer
photoreceptors-
(model for autosomal nuclear layer (ONL)
) o ) ) Preserved ONL [6]
recessive retinitis thickness- Scotopic _
) ) thickness- Increased
pigmentosa) and photopic ERG ] )
scotopic and photopic
responses
ERG responses
- Decreased number
- TUNEL-positive of TUNEL-positive
P23H Mouse Model
photoreceptors- ONL photoreceptors-
(model for autosomal ) )
) o thickness- Scotopic Preserved ONL [6]
dominant retinitis ) )
) and photopic ERG thickness- Increased
pigmentosa) ) )
responses scotopic and photopic
ERG responses
Retinal Detachment (RD) Models
. Key Efficacy
Animal Model . Results Reference
Endpoints
- Inhibited activation of
caspases-3, -8, and
- Caspase-3, -8, and
] o -9- Decreased
Rat Model of Retinal -9 activation- TUNEL- -
- TUNEL-positive
Detachment positive
photoreceptors- [7]

(subretinal hyaluronic

acid injection)

photoreceptors- ONL
thickness and cell

count

Increased ONL
thickness and
photoreceptor count

after 2 months

Comparison with Alternative Therapies:
Complement Inhibitors
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The primary therapeutic alternatives for geographic atrophy are complement inhibitors, which

have a different mechanism of action. These drugs, such as pegcetacoplan (targeting C3) and
avacincaptad pegol (targeting C5), aim to dampen the inflammatory cascade mediated by the
complement system, which is also implicated in the pathogenesis of GA.

It is crucial to note that no head-to-head preclinical studies directly comparing Xelafaslatide
with complement inhibitors in the same animal models have been identified in the public
domain. Therefore, the following comparison is based on data from separate studies, which
may have different experimental designs and methodologies.

Indirect Preclinical Comparison in Sodium lodate-
Induced Retinal Degeneration

The sodium iodate model of RPE and photoreceptor degeneration is a commonly used
preclinical model for GA.[1][8][9][10][11][12] While direct comparative data is lacking, studies
on both Fas and complement inhibition in this model suggest both pathways are involved in the
pathology.

Therapeutic . .
Animal Model Key Findings Reference
Approach

- Significant protection
Rabbit of RPE from sodium [5]

Fas Inhibition

(Xelafaslatide) ) ]
iodate-induced loss

- Increased retinal
expression of
complement

Complement components (Cls, C3,

o Mouse [9]

Activation C4, Cfb, Cfh)-
Increased pro-
inflammatory

cytokines

These findings suggest that both apoptosis (targeted by Xelafaslatide) and inflammation
(partially addressed by complement inhibitors) are active processes in this model of retinal
degeneration.
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Experimental Protocols
Sodium lodate-Induced Retinal Degeneration in Rabbits

¢ Animals: New Zealand White rabbits.

Induction of Degeneration: A single intravenous injection of sodium iodate.

Treatment: A single intravitreal injection of Xelafaslatide (ONL1204) or vehicle.

Efficacy Assessment: Fluorescein angiography to quantify the area of RPE loss.

Reference:[5]

Chronic Mouse Model of Dry AMD

e Animals: apoB100-transgenic mice.
 Induction of AMD-like features: Exposure to a high-fat diet and cigarette smoke for 6 months.

o Treatment: Two intravitreal injections of Xelafaslatide (ONL1204) or vehicle, six weeks
apart.

o Efficacy Assessment:

o RPE flatmounts immunolabeled with ZO-1 antibody to visualize RPE cell morphology (cell
area and aspect ratio).

o Caspase-8 activity assay.
o Immunostaining for IBA1 to quantify inflammatory cell infiltration.

o Reference:[5]

Inherited Retinal Degeneration Mouse Models (rd10 and
P23H)

e Animals: rd10 and P23H mice.
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e Treatment:

o rd10 mice: A single intravitreal injection of Xelafaslatide (ONL1204) at postnatal day 14
(P14).

o P23H mice: Two intravitreal injections of Xelafaslatide (ONL1204) at P14 and 2 months of
age.

o Efficacy Assessment:
o TUNEL staining to quantify apoptotic photoreceptors.

o Measurement of outer nuclear layer (ONL) thickness via optical coherence tomography
(OCT).

o Electroretinography (ERG) to assess scotopic and photopic retinal function.

o Reference:[6]
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Caption: A typical preclinical experimental workflow for evaluating retinal neuroprotectants.

Conclusion

Preclinical data from a range of animal models robustly support the neuroprotective efficacy of
Xelafaslatide in mitigating retinal cell death. Its mechanism of action, directly targeting the Fas-
mediated apoptotic pathway, represents a distinct approach compared to the anti-inflammatory
strategy of complement inhibitors. While the absence of direct head-to-head preclinical
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comparisons with these alternatives makes a definitive statement on relative efficacy
challenging, the strong performance of Xelafaslatide in preserving both retinal structure and
function across multiple disease models underscores its potential as a valuable therapeutic
option for patients with geographic atrophy and other retinal degenerative diseases. Further
clinical investigation is warranted to fully elucidate its therapeutic benefit in human patients.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [Xelafaslatide: A Preclinical Cross-Validation in Animal
Models of Retinal Degeneration]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b12707203#cross-validation-of-xelafaslatide-efficacy-
in-different-animal-models]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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